Cas no 401567-99-5 (4-Piperazino-2-(trifluoromethyl)quinazoline)

4-Piperazino-2-(trifluoromethyl)quinazoline is a quinazoline derivative featuring a piperazine substituent and a trifluoromethyl group, which confer unique chemical and pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety improves solubility and allows for further functionalization. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders, oncology, and infectious diseases. Its structural features make it valuable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The compound is characterized by high purity and stability, ensuring reliability in research and industrial applications.
4-Piperazino-2-(trifluoromethyl)quinazoline structure
401567-99-5 structure
Product name:4-Piperazino-2-(trifluoromethyl)quinazoline
CAS No:401567-99-5
MF:C13H13F3N4
MW:282.264332532883
MDL:MFCD06446619
CID:4650891
PubChem ID:7137890

4-Piperazino-2-(trifluoromethyl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • 4-Piperazino-2-(trifluoromethyl)quinazoline
    • MFCD06446619
    • 401567-99-5
    • LWSGBZTUVZBWPE-UHFFFAOYSA-N
    • AKOS002360036
    • CS-0366466
    • KD-0717
    • SCHEMBL2710555
    • 4-(1-Piperazinyl)-2-(trifluoromethyl)quinazoline
    • DTXSID901236877
    • 4-piperazin-1-yl-2-(trifluoromethyl)quinazoline
    • 4-(piperazin-1-yl)-2-(trifluoromethyl)quinazoline
    • MDL: MFCD06446619
    • Inchi: 1S/C13H13F3N4/c14-13(15,16)12-18-10-4-2-1-3-9(10)11(19-12)20-7-5-17-6-8-20/h1-4,17H,5-8H2
    • InChI Key: LWSGBZTUVZBWPE-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2C(=N1)N1CCNCC1)(F)F

Computed Properties

  • Exact Mass: 282.10923092g/mol
  • Monoisotopic Mass: 282.10923092g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 41Ų

4-Piperazino-2-(trifluoromethyl)quinazoline Security Information

  • Storage Condition:Sealed in dry,2-8°C

4-Piperazino-2-(trifluoromethyl)quinazoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM214255-1g
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline
401567-99-5 95%
1g
$532 2021-08-04
abcr
AB270110-500 mg
4-Piperazino-2-(trifluoromethyl)quinazoline, 95%; .
401567-99-5 95%
500 mg
€579.60 2023-07-20
TRC
P033080-100mg
4-Piperazino-2-(trifluoromethyl)quinazoline
401567-99-5
100mg
$ 470.00 2022-06-03
Chemenu
CM214255-1g
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline
401567-99-5 95%
1g
$626 2022-12-31
Key Organics Ltd
KD-0717-5G
4-piperazino-2-(trifluoromethyl)quinazoline
401567-99-5 >95%
5g
£2354.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1437136-1g
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline
401567-99-5 95+%
1g
¥5077.00 2024-05-15
A2B Chem LLC
AI79578-500mg
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinazoline
401567-99-5 >95%
500mg
$631.00 2024-04-20
Key Organics Ltd
KD-0717-5MG
4-piperazino-2-(trifluoromethyl)quinazoline
401567-99-5 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
KD-0717-1G
4-piperazino-2-(trifluoromethyl)quinazoline
401567-99-5 >95%
1g
£523.00 2025-02-08
TRC
P033080-50mg
4-Piperazino-2-(trifluoromethyl)quinazoline
401567-99-5
50mg
$ 285.00 2022-06-03

Additional information on 4-Piperazino-2-(trifluoromethyl)quinazoline

Exploring the Potential of 4-Piperazino-2-(trifluoromethyl)quinazoline (CAS No. 401567-99-5) in Modern Research

The compound 4-Piperazino-2-(trifluoromethyl)quinazoline (CAS No. 401567-99-5) has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and biochemical research. This quinazoline derivative, characterized by the presence of a piperazine ring and a trifluoromethyl group, offers a versatile scaffold for drug discovery and development. Researchers are particularly interested in its role as a building block for designing novel therapeutic agents targeting various diseases.

One of the key reasons behind the growing interest in 4-Piperazino-2-(trifluoromethyl)quinazoline is its potential to modulate biological pathways. The trifluoromethyl group, known for its electron-withdrawing properties, can enhance the compound's binding affinity to specific protein targets. Meanwhile, the piperazine moiety contributes to improved solubility and bioavailability, making it a valuable component in medicinal chemistry. These features align with current trends in drug design, where researchers prioritize compounds with optimized pharmacokinetic profiles.

In the context of trending topics, 4-Piperazino-2-(trifluoromethyl)quinazoline is often discussed alongside terms like "small molecule inhibitors", "kinase modulation", and "structure-activity relationship (SAR)". These keywords reflect the compound's relevance in targeting enzyme-driven processes, a hot topic in oncology and neurodegenerative disease research. For instance, quinazoline-based compounds have shown promise in inhibiting tyrosine kinases, which are frequently implicated in cancer progression. This connection to high-impact research areas makes CAS No. 401567-99-5 a subject of frequent queries in scientific databases and AI-driven literature searches.

Another aspect driving the popularity of 4-Piperazino-2-(trifluoromethyl)quinazoline is its compatibility with modern synthetic techniques. The rise of "green chemistry" and "flow synthesis" has led researchers to explore efficient and sustainable methods for producing such complex molecules. The compound's modular structure allows for straightforward derivatization, enabling the rapid generation of analogs for high-throughput screening. This adaptability resonates with the pharmaceutical industry's push toward accelerated drug discovery pipelines.

From a commercial perspective, the demand for 4-Piperazino-2-(trifluoromethyl)quinazoline is fueled by its inclusion in proprietary libraries and custom synthesis services. Suppliers often highlight its "high purity grade" and "research-ready formulation", catering to academic and industrial labs alike. The compound's CAS No. 401567-99-5 serves as a critical identifier for procurement, ensuring accurate sourcing and regulatory compliance. This emphasis on traceability aligns with broader industry standards for chemical reproducibility and data integrity.

Looking ahead, the potential applications of 4-Piperazino-2-(trifluoromethyl)quinazoline extend beyond traditional drug development. Its structural motifs are being investigated for use in "proteolysis-targeting chimeras (PROTACs)" and "covalent inhibitors", two cutting-edge therapeutic modalities. These innovations leverage the compound's ability to engage with specific protein domains, offering new avenues for tackling previously undruggable targets. As such, CAS No. 401567-99-5 remains a focal point for interdisciplinary research bridging chemistry, biology, and computational modeling.

In summary, 4-Piperazino-2-(trifluoromethyl)quinazoline represents a compelling case study in modern medicinal chemistry. Its blend of structural features, coupled with emerging applications in targeted therapy, positions it as a valuable tool for advancing scientific knowledge. Whether exploring its SAR profiles or optimizing synthetic routes, researchers continue to uncover new dimensions of this multifaceted compound. As the field evolves, CAS No. 401567-99-5 is poised to play a pivotal role in shaping the next generation of bioactive molecules.

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Amadis Chemical Company Limited
(CAS:401567-99-5)4-Piperazino-2-(trifluoromethyl)quinazoline
A924483
Purity:99%
Quantity:1g
Price ($):486.0